molecular formula C10H20O2 B14872723 1,1-Diethoxyhex-3-ene

1,1-Diethoxyhex-3-ene

Cat. No.: B14872723
M. Wt: 172.26 g/mol
InChI Key: IOBHVJHSBREPFR-UHFFFAOYSA-N
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Description

1,1-Diethoxyhex-3-ene is an organic compound with the molecular formula C10H20O2. It is characterized by the presence of two ethoxy groups attached to the first carbon of a hexene chain. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethoxyhex-3-ene can be synthesized through the acetalization of hex-3-en-1-al with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde with ethanol and a catalytic amount of p-toluenesulfonic acid or sulfuric acid. The reaction mixture is then neutralized and the product is purified by distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the process by providing a reusable and environmentally friendly alternative to traditional liquid acids.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethoxyhex-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Hex-3-en-1-al or hex-3-enoic acid.

    Reduction: Hex-3-en-1-ol.

    Substitution: Various substituted hexenes depending on the nucleophile used.

Scientific Research Applications

1,1-Diethoxyhex-3-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetals and ethers.

    Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor in the synthesis of bioactive molecules.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism by which 1,1-diethoxyhex-3-ene exerts its effects depends on the specific reaction it undergoes. In general, the ethoxy groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The double bond in the hexene chain can participate in addition reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

    1,1-Diethoxyethane: Similar in structure but with a shorter carbon chain.

    1,1-Diethoxypropane: Another similar compound with a three-carbon chain.

    1,1-Diethoxybutane: Similar but with a four-carbon chain.

Uniqueness: 1,1-Diethoxyhex-3-ene is unique due to its longer carbon chain and the presence of a double bond, which provides additional reactivity compared to its shorter-chain analogs. This makes it particularly useful in the synthesis of more complex molecules where the double bond can be exploited for further functionalization.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1,1-diethoxyhex-3-ene

InChI

InChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h7-8,10H,4-6,9H2,1-3H3

InChI Key

IOBHVJHSBREPFR-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(OCC)OCC

Origin of Product

United States

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